molecular formula C14H9Cl3N2O2 B5852001 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide

2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide

Cat. No. B5852001
M. Wt: 343.6 g/mol
InChI Key: HPEURWPCXWPOAI-UHFFFAOYSA-N
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Description

2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide, also known as CDBA, is a chemical compound that belongs to the class of benzamides. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. CDBA is a white crystalline powder that is soluble in organic solvents and slightly soluble in water.

Scientific Research Applications

2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the expression of various cytokines and growth factors that promote cell proliferation and angiogenesis.
Biochemical and Physiological Effects
2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including COX-2 and MMP-9. 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been extensively studied for its potential use in the treatment of various diseases, making it a promising candidate for further research. However, one limitation of using 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide in lab experiments is that it may not accurately reflect the effects of the compound in vivo, as the conditions in a lab setting may be different from those in a living organism.

Future Directions

There are a number of future directions for research on 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide. One area of interest is the development of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloro-5-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide.

properties

IUPAC Name

N-(3-carbamoyl-4-chlorophenyl)-3,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2/c15-10-4-2-8(6-9(10)13(18)20)19-14(21)7-1-3-11(16)12(17)5-7/h1-6H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEURWPCXWPOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5710234

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